molecular formula C7H4BrClN2 B8560631 3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile

3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile

Cat. No. B8560631
M. Wt: 231.48 g/mol
InChI Key: AWDWVENUBWLRAV-UHFFFAOYSA-N
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Patent
US08895577B2

Procedure details

To a solution of 5-bromo-2-chloro-4-methylpyridine 1-oxide (from step 1) (1.0 eq.) in acetonitrile (0.2 M) was added TMSCN (4.0 eq.) and triethylamine (3.0 eq.). The reaction was heated at 100° C. overnight. After cooling to room temperature, the solvent was concentrated en vacuo, and the residue was purified by a COMBIFLASH® system (ISCO) using 0-50% ethyl acetate in hexane to give 3-bromo-6-chloro-4-methylpicolinonitrile.
Name
5-bromo-2-chloro-4-methylpyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([Cl:9])=[N+:6]([O-])[CH:7]=1.[Si]([C:15]#[N:16])(C)(C)C.C(N(CC)CC)C>C(#N)C>[Br:1][C:2]1[C:7]([C:15]#[N:16])=[N:6][C:5]([Cl:9])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
5-bromo-2-chloro-4-methylpyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=[N+](C1)[O-])Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated en vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by a COMBIFLASH® system (ISCO)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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